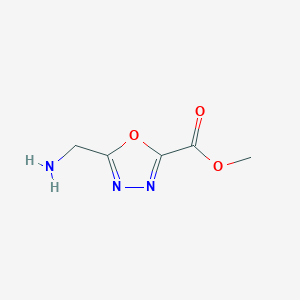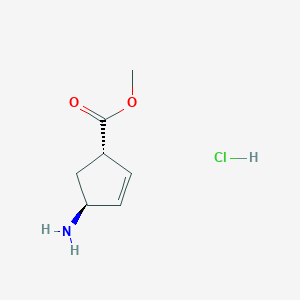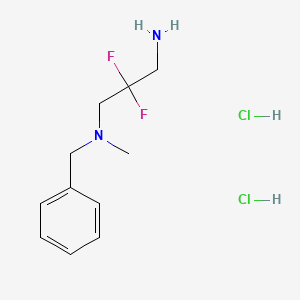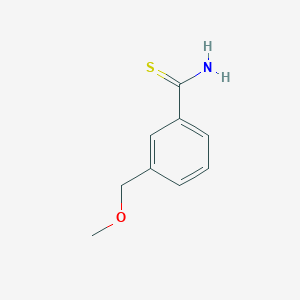
3-Fluoro-4-(propan-2-yl)benzene-1-sulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Fluoro-4-(propan-2-yl)benzene-1-sulfonamide is an organic compound with the molecular formula C9H12FNO2S It is a sulfonamide derivative, characterized by the presence of a fluorine atom, an isopropyl group, and a sulfonamide group attached to a benzene ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Fluoro-4-(propan-2-yl)benzene-1-sulfonamide typically involves the sulfonation of a fluorobenzene derivative followed by the introduction of the isopropyl group. One common method involves the reaction of 3-fluorobenzenesulfonyl chloride with isopropylamine under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with the addition of a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of catalysts and advanced purification techniques such as recrystallization or chromatography may also be employed to achieve the desired product specifications.
化学反応の分析
Types of Reactions
3-Fluoro-4-(propan-2-yl)benzene-1-sulfonamide can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atom can be replaced by other substituents through nucleophilic aromatic substitution.
Oxidation and Reduction: The sulfonamide group can be oxidized or reduced under specific conditions.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where the fluorobenzene moiety can be coupled with boronic acids to form biaryl compounds.
Common Reagents and Conditions
Nucleophilic Aromatic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate in solvents like ethanol or water.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic aromatic substitution can yield various substituted benzene derivatives, while coupling reactions can produce biaryl compounds with diverse functional groups.
科学的研究の応用
3-Fluoro-4-(propan-2-yl)benzene-1-sulfonamide has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those with potential antibacterial and anticancer properties.
Materials Science: The compound can be used in the development of advanced materials, including polymers and coatings with specific properties.
Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and inhibition mechanisms.
Industrial Applications: The compound is used in the synthesis of specialty chemicals and intermediates for various industrial processes.
作用機序
The mechanism of action of 3-Fluoro-4-(propan-2-yl)benzene-1-sulfonamide involves its interaction with specific molecular targets. In medicinal chemistry, sulfonamide derivatives are known to inhibit enzymes by mimicking the structure of natural substrates. For example, they can inhibit dihydropteroate synthase, an enzyme involved in folate synthesis in bacteria, leading to antibacterial effects . The fluorine atom and isopropyl group contribute to the compound’s binding affinity and specificity for its targets.
類似化合物との比較
Similar Compounds
4-Fluoro-N-(propan-2-yl)benzene-1-sulfonamide: Similar structure but with different substitution patterns.
3-Bromo-N-(3-fluorophenyl)benzenesulfonamide: Contains a bromine atom instead of an isopropyl group.
3-Amino-4-fluoro-N-(propan-2-yl)benzene-1-sulfonamide: Contains an amino group instead of a sulfonamide group.
Uniqueness
3-Fluoro-4-(propan-2-yl)benzene-1-sulfonamide is unique due to the combination of its fluorine atom, isopropyl group, and sulfonamide moiety. This specific arrangement imparts distinct chemical and biological properties, making it a valuable compound for various applications. Its ability to undergo diverse chemical reactions and its potential as a pharmaceutical intermediate highlight its significance in research and industry.
特性
分子式 |
C9H12FNO2S |
|---|---|
分子量 |
217.26 g/mol |
IUPAC名 |
3-fluoro-4-propan-2-ylbenzenesulfonamide |
InChI |
InChI=1S/C9H12FNO2S/c1-6(2)8-4-3-7(5-9(8)10)14(11,12)13/h3-6H,1-2H3,(H2,11,12,13) |
InChIキー |
AAUQBHZAVFTJGY-UHFFFAOYSA-N |
正規SMILES |
CC(C)C1=C(C=C(C=C1)S(=O)(=O)N)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3'-(Aminomethyl)-[1,1'-biphenyl]-3-ol; trifluoroacetic acid](/img/structure/B13516037.png)
![N-[2-(3-aminocyclopentyl)ethyl]prop-2-ynamide,trifluoroaceticacid](/img/structure/B13516050.png)
![1-{Bicyclo[4.1.0]heptan-1-yl}-2-chloroethan-1-one](/img/structure/B13516051.png)


![Tert-butyl 6-hydroxy-6-methyl-2-azabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B13516082.png)


![tert-butyl3-ethynyl-2-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-5-carboxylate](/img/structure/B13516096.png)

![1-[(Cyclopentylmethyl)amino]-2-methylpropan-2-ol](/img/structure/B13516124.png)


![3-{[4-(Trifluoromethoxy)phenyl]methyl}pyrrolidine hydrochloride](/img/structure/B13516134.png)
